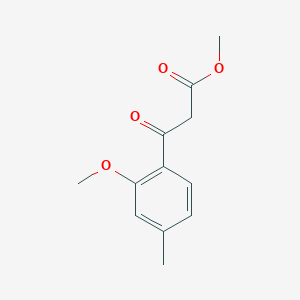
Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxy group, a methyl group, and an oxopropanoate moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-methoxy-4-methylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality. The final product is typically purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the expression of inflammatory mediators by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. The compound’s structure allows it to bind to specific receptors or enzymes, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-methylphenol: Known for its anti-inflammatory properties and used in the production of fragrances.
4-Methylguaiacol: Used in the flavor and fragrance industry.
2-Methoxy-4-propylphenol: Similar structure with different alkyl substitution, used in various chemical applications.
Uniqueness
Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its combination of methoxy and methyl groups enhances its solubility and interaction with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H14O4/c1-8-4-5-9(11(6-8)15-2)10(13)7-12(14)16-3/h4-6H,7H2,1-3H3 |
Clé InChI |
PMOQMXIZJLQELY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)CC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


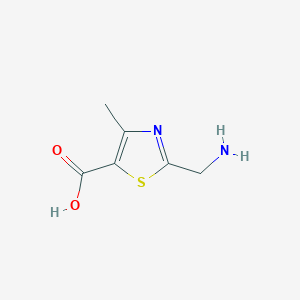
![4-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13033939.png)
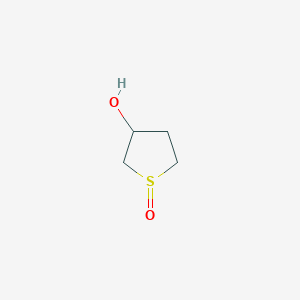

![2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid](/img/structure/B13033955.png)
![7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B13033962.png)
![(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13033968.png)
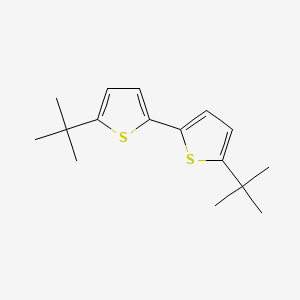
![7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13033980.png)
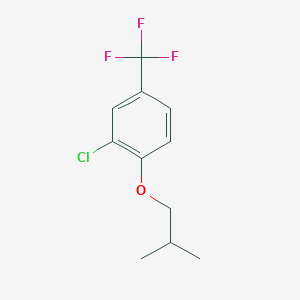
![7-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13033990.png)



